PKUMDL-LC-101-D04

説明

特性

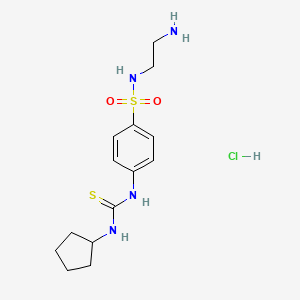

IUPAC Name |

1-[4-(2-aminoethylsulfamoyl)phenyl]-3-cyclopentylthiourea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S2.ClH/c15-9-10-16-22(19,20)13-7-5-12(6-8-13)18-14(21)17-11-3-1-2-4-11;/h5-8,11,16H,1-4,9-10,15H2,(H2,17,18,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELDRJSFLBINQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of PKUMDL-LC-101-D04: An Allosteric Activator of GPX4 and Potent Inhibitor of Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKUMDL-LC-101-D04 has emerged as a significant research compound due to its unique mechanism of action as a direct allosteric activator of glutathione peroxidase 4 (GPX4). This in-depth technical guide elucidates the core mechanism of this compound, focusing on its role in the potentiation of GPX4 enzymatic activity and the subsequent inhibition of ferroptosis, a form of iron-dependent regulated cell death. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing its activity, and a summary of key quantitative data.

Introduction

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. At the heart of the cellular defense against ferroptosis is the selenoenzyme glutathione peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides within biological membranes.

This compound is a novel small molecule identified as a potent allosteric activator of GPX4.[1][2] Unlike conventional antioxidants, this compound directly enhances the intrinsic enzymatic activity of GPX4, offering a targeted approach to inhibit ferroptosis and mitigate associated cellular damage. This guide delves into the molecular interactions and cellular consequences of this compound action.

Mechanism of Action: Allosteric Activation of GPX4

The primary mechanism of action of this compound is its direct binding to an allosteric site on the GPX4 enzyme.[1][2][3] This binding event induces a conformational change in the protein, leading to an enhancement of its catalytic activity. The activation of GPX4 by this compound potentiates the reduction of lipid hydroperoxides (L-OOH) to their corresponding non-toxic lipid alcohols (L-OH), utilizing glutathione (GSH) as a reducing cofactor.[4] By accelerating this detoxification process, this compound effectively counteracts the accumulation of lipid reactive oxygen species (ROS), a key executioner of ferroptosis.

Signaling Pathway

The activation of GPX4 by this compound is a critical node in the ferroptosis signaling pathway. The following diagram illustrates the central role of GPX4 and the mechanism by which this compound intervenes.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the primary literature.[1][5]

| Parameter | Value | Assay Type | Source |

| pEC50 | 4.7 | Cell-free GPX4 activity | [1][5] |

| Table 1. Potency of this compound in a cell-free system. |

| Concentration | GPX4 Activity Increase | Experimental System | Source |

| 20 µM | 150% | Cell-free | [1][5] |

| 61 µM | 150% | Mouse embryonic fibroblast (MEF) cell extracts | [1][5] |

| Table 2. Effect of this compound on GPX4 activity. |

| Concentration | Effect | Cell Line | Assay | Source |

| 0-150 µM | Protects against toxic effects of cholesterol peroxide | Not specified | Cell viability | [5] |

| 200 µM (1h) | Inhibits cell death induced by cholesterol peroxide | Not specified | Cell death assay | [5] |

| Table 3. Cellular effects of this compound. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

GPX4 Activity Assay (Coupled Enzyme Method)

This protocol measures GPX4 activity by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR), which is monitored as a decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 5 mM EDTA

-

NADPH solution: 10 mg/mL in Assay Buffer

-

Glutathione (GSH) solution: 100 mM in Assay Buffer

-

Glutathione Reductase (GR) solution: 20 units/mL in Assay Buffer

-

Substrate: 10 mM cumene hydroperoxide or phosphatidylcholine hydroperoxide (PCOOH)

-

Sample: Cell lysate or purified GPX4

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NADPH, GSH, and GR in a 96-well plate.

-

Add the sample (cell lysate or purified GPX4) and this compound at various concentrations.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the rate of NADPH consumption (ΔA340/min). GPX4 activity is proportional to this rate.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in live cells. Upon oxidation, the fluorescence emission of the probe shifts from red to green.

Reagents:

-

C11-BODIPY 581/591 stock solution (10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate or chamber slides).

-

Treat cells with this compound and a ferroptosis inducer (e.g., erastin or RSL3).

-

Incubate for the desired time.

-

Load the cells with 2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

Microscopy: Capture images using filters for both red (Ex/Em: ~581/591 nm) and green (Ex/Em: ~488/510 nm) fluorescence.

-

Flow Cytometry: Measure the fluorescence intensity in both the red and green channels.

-

-

The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to assess the efficacy of this compound.

Conclusion

This compound represents a pioneering approach in the targeted modulation of ferroptosis. Its mechanism as a direct allosteric activator of GPX4 distinguishes it from broad-spectrum antioxidants and inhibitors of ferroptosis inducers. The data presented herein underscore its potential as a valuable research tool for investigating the intricacies of ferroptosis and as a promising starting point for the development of novel therapeutics for diseases associated with lipid peroxidation and ferroptotic cell death. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its therapeutic potential.

References

The Allosteric Activation of GPX4 by PKUMDL-LC-101-D04: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a central role in the defense against lipid peroxidation, a key driver of ferroptosis. Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. Unlike other glutathione peroxidases, GPX4 is unique in its ability to reduce complex lipid hydroperoxides within biological membranes.[1] The dysregulation of GPX4 activity and the subsequent induction of ferroptosis have been implicated in a variety of disease states, including neurodegenerative disorders and ischemia-reperfusion injury. Conversely, cancer cells, particularly those in a mesenchymal-like state or those that have developed resistance to conventional therapies, often exhibit a heightened dependency on the GPX4 pathway for survival.[1] This dependency makes GPX4 an attractive therapeutic target for inducing ferroptosis in cancer cells.

PKUMDL-LC-101-D04 has been identified as a novel, potent allosteric activator of GPX4. By binding to a site distinct from the active site, this compound enhances the enzyme's catalytic activity, thereby bolstering the cell's capacity to neutralize lipid peroxides and resist ferroptosis. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the allosteric activation of GPX4 by this compound.

Quantitative Data

The following tables summarize the key quantitative metrics reported for this compound, providing a clear comparison of its activity in different experimental settings.

| Parameter | Value | Assay Condition | Reference |

| pEC50 | 4.7 | Cell-free GPX4 activity assay | [2] |

Table 1: Potency of this compound in a cell-free system.

| Compound Concentration | % Increase in GPX4 Activity | System | Reference |

| 20 µM | 150% | Cell-free assay | [2] |

| 61 µM | 150% | Mouse embryonic fibroblast (MEF) cell extracts | [2] |

Table 2: Activation of GPX4 by this compound.

| Compound Concentration | Effect | Cell Line | Stressor | Reference |

| 0-150 µM | Dose-dependent protection against cell death | Mouse embryonic fibroblast (MEF) | Cholesterol hydroperoxide (ChOOH) | [2] |

| 200 µM | Inhibition of cell death | Mouse embryonic fibroblast (MEF) | Cholesterol hydroperoxide (ChOOH) | [2] |

Table 3: Cytoprotective effects of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Cell-Free GPX4 Activity Assay (Coupled Enzyme Assay)

This assay measures GPX4 activity indirectly by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR). The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human GPX4

-

This compound

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.1% (v/v) Triton X-100

-

Glutathione (GSH), final concentration 3 mM

-

Glutathione Reductase (GR), final concentration 1 unit/mL

-

NADPH, final concentration 0.2 mM

-

tert-butyl hydroperoxide (substrate), final concentration 25 µM

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a working solution of this compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentration of this compound or vehicle control to the wells.

-

Add recombinant human GPX4 to the wells and pre-incubate with the compound for 5 minutes at 37°C.

-

Add GSH, GR, and NADPH to the wells.

-

Initiate the reaction by adding the substrate, tert-butyl hydroperoxide.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

-

GPX4 activity is directly proportional to the rate of NADPH consumption. The percentage activation by this compound is calculated relative to the vehicle control.

Cellular GPX4 Activity Assay in Cell Lysates

This protocol is adapted for measuring GPX4 activity in cell extracts.

Materials:

-

Mouse embryonic fibroblasts (MEFs)

-

This compound

-

Lysis Buffer: Assay Buffer (as above) with the addition of a protease inhibitor cocktail.

-

Phosphatidylcholine hydroperoxide (PCOOH) as a GPX4-specific substrate.

-

Other reagents as in the cell-free assay.

Procedure:

-

Culture MEFs to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

Perform the coupled enzyme assay as described above, using a defined amount of cell lysate as the source of GPX4 and PCOOH as the substrate.

-

This compound is added to the reaction mixture to determine its effect on GPX4 activity within the cellular milieu.

Cholesterol Hydroperoxide-Induced Cell Death Assay

This assay assesses the ability of this compound to protect cells from ferroptosis induced by a specific GPX4 substrate.

Materials:

-

Mouse embryonic fibroblasts (MEFs)

-

This compound

-

Cholesterol hydroperoxide (ChOOH)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium iodide)

-

96-well cell culture plates

Procedure:

-

Seed MEFs in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).[2]

-

Induce cell death by adding ChOOH to the culture medium.

-

Incubate for a duration sufficient to induce significant cell death in the control group (e.g., 24 hours).

-

Measure cell viability using a chosen reagent according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the untreated control and plot against the concentration of this compound to determine its protective effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the GPX4-ferroptosis signaling pathway, the experimental workflow for assessing GPX4 activation, and the logical relationship of this compound's mechanism of action.

Caption: GPX4-Ferroptosis Signaling Pathway.

Caption: GPX4 Activity Assay Workflow.

Caption: Mechanism of Action Logic.

References

PKUMDL-LC-101-D04: A Technical Guide to a Novel Allosteric Activator of GPX4

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKUMDL-LC-101-D04 is a novel small molecule that has been identified as a potent allosteric activator of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. By enhancing GPX4 activity, this compound offers a promising therapeutic strategy for diseases associated with ferroptosis-driven pathology, including inflammatory conditions and neurodegenerative disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization and a visualization of its mechanism of action within the ferroptosis signaling pathway.

Chemical Structure and Physicochemical Properties

This compound, also known as GPX4-Activator-1d4, is a synthetic compound with the formal name N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Formal Name | N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride | [1] |

| Synonyms | GPX4-Activator-1d4 | [2] |

| CAS Number | 2143896-83-5 | [1][2] |

| Molecular Formula | C₁₄H₂₃ClN₄O₂S₂ | [2] |

| Molecular Weight | 378.94 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [1] |

| SMILES | O=S(C1=CC=C(NC(NC2CCCC2)=S)C=C1)(NCCN)=O.[H]Cl | [2] |

| Solubility | Soluble in DMSO | [1][2] |

| Storage | -20°C, sealed storage, away from moisture | [2] |

Biological Activity and Mechanism of Action

This compound functions as an allosteric activator of GPX4.[1][2] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from the damaging effects of lipid peroxidation, a key event in ferroptosis.[3] By binding to an allosteric site on GPX4, this compound enhances the enzyme's catalytic activity, leading to the inhibition of ferroptosis and inflammation.[2][3]

In Vitro and In Cellulo Activity

The potency of this compound has been demonstrated in both cell-free and cell-based assays.

| Assay Type | Cell/System | Concentration | Effect | Reference(s) |

| Cell-Free GPX4 Activity Assay | - | 20 µM | 150% increase in GPX4 activity | [2][4] |

| Cell-Based GPX4 Activity Assay | Mouse Embryonic Fibroblasts (MEFs) | 61 µM | 150% increase in GPX4 activity | [2][4] |

| Ferroptosis Inhibition | Mouse Embryonic Fibroblasts (MEFs) | 200 µM | Inhibition of cholesterol peroxide-induced cell death | [2] |

| Effect on ROS Production | 661W cells | 65 µM (24h) | No reduction in ROS production | [2] |

| Effect on MDA and Iron Levels | 661W cells | - | Significantly increased MDA and iron ion levels, reduced mitochondrial shrinkage | [2] |

Signaling Pathway

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The pathway is initiated by the accumulation of polyunsaturated fatty acid-containing phospholipids (PUFA-PLs) in cellular membranes, a process facilitated by the enzymes Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3). These PUFA-PLs are then susceptible to oxidation by lipoxygenases (LOXs) in the presence of iron, leading to the formation of lipid hydroperoxides. GPX4 plays a critical protective role by converting these toxic lipid hydroperoxides into non-toxic lipid alcohols. This compound allosterically activates GPX4, thereby enhancing this protective mechanism and inhibiting the execution of the ferroptotic cell death program.

Caption: Ferroptosis signaling pathway and the action of this compound.

Experimental Protocols

Cell-Free GPX4 Activity Assay

This protocol is adapted from the methods likely employed in the primary literature describing this compound.

Objective: To determine the direct effect of this compound on the enzymatic activity of purified GPX4.

Materials:

-

Recombinant human GPX4 protein

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing EDTA and DTT)

-

Glutathione (GSH)

-

Glutathione reductase

-

NADPH

-

Phospholipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, GSH, glutathione reductase, and NADPH in each well of a 96-well plate.

-

Add varying concentrations of this compound or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding the recombinant GPX4 enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

-

Start the enzymatic reaction by adding the phospholipid hydroperoxide substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to GPX4 activity.

-

Calculate the percentage increase in GPX4 activity in the presence of this compound compared to the vehicle control.

Caption: Workflow for the cell-free GPX4 activity assay.

Cell-Based Ferroptosis Assay

This protocol is a general guideline for assessing the protective effects of this compound against induced ferroptosis in a cell line such as Mouse Embryonic Fibroblasts (MEFs).

Objective: To evaluate the ability of this compound to protect cells from ferroptosis induced by a chemical agent.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

This compound stock solution (in DMSO)

-

Ferroptosis inducer (e.g., erastin, RSL3, or cholesterol peroxide)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium iodide)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader or flow cytometer

Procedure:

-

Seed MEFs into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1-2 hours).

-

Induce ferroptosis by adding the ferroptosis-inducing agent to the wells (excluding the negative control wells).

-

Incubate the plates for a duration sufficient to induce cell death (e.g., 24 hours).

-

Assess cell viability using a chosen method. For example, for an MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals before measuring absorbance.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Caption: Workflow for the cell-based ferroptosis assay.

Malondialdehyde (MDA) Measurement

This is a general protocol for measuring MDA, a marker of lipid peroxidation.

Objective: To quantify the levels of MDA in cells treated with this compound and a ferroptosis inducer.

Materials:

-

Treated cells

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Spectrophotometer or microplate reader

Procedure:

-

Harvest and wash the treated cells with cold PBS.

-

Lyse the cells and deproteinize the lysate by adding TCA.

-

Centrifuge to pellet the precipitated protein.

-

Add TBA reagent to the supernatant.

-

Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard.

Intracellular Iron Measurement

This is a general protocol for measuring intracellular iron levels.

Objective: To determine the effect of this compound on intracellular iron concentration.

Materials:

-

Treated cells

-

Reagents for cell lysis (e.g., NaOH and HCl)

-

Iron releasing reagent (e.g., acidic KMnO₄)

-

Iron detection reagent (e.g., Ferrozine-based solution)

-

Spectrophotometer or microplate reader

Procedure:

-

Harvest and wash the treated cells.

-

Lyse the cells (e.g., using NaOH followed by neutralization with HCl).

-

Treat the cell lysate with an iron-releasing reagent to liberate iron from proteins.

-

Add an iron detection reagent that forms a colored complex with iron.

-

Measure the absorbance at the appropriate wavelength (e.g., 562 nm for Ferrozine).

-

Calculate the intracellular iron concentration based on a standard curve prepared with known iron concentrations.

Conclusion

This compound is a valuable research tool for investigating the role of GPX4 and ferroptosis in various biological processes and disease models. Its ability to allosterically activate GPX4 provides a unique mechanism for modulating this critical cell death pathway. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and the broader implications of GPX4 activation.

References

An In-depth Technical Guide to the Synthesis and Purification of PKUMDL-LC-101-D04

Compound: PKUMDL-LC-101-D04 (also known as GPX4-Activator-1d4) Target: Glutathione Peroxidase 4 (GPX4) Therapeutic Area: Diseases related to ferroptosis and inflammation, such as neurodegenerative diseases.

Introduction

This compound is a potent, allosteric activator of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][2][3] By activating GPX4, this compound enhances the cellular defense against membrane lipid peroxidation, thereby inhibiting ferroptosis and associated inflammation.[1][2] This technical guide provides a detailed overview of the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies are derived from the primary literature describing its discovery and characterization.[2][3]

Synthesis Pathway and Experimental Workflow

The synthesis of this compound is achieved through a straightforward two-step process starting from commercially available reagents. The workflow involves the synthesis of a key intermediate followed by a final condensation reaction to yield the target compound.

Figure 1: Synthesis and Purification Workflow for this compound.

Experimental Protocols

The following protocols are based on the general procedures for the synthesis of thiourea derivatives from amines and isothiocyanates.

Synthesis of N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride (this compound)

-

Materials:

-

4-(2-Aminoethyl)benzenesulfonamide hydrochloride

-

Cyclopentyl isothiocyanate

-

Triethylamine (TEA) or a similar non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a solution of 4-(2-aminoethyl)benzenesulfonamide hydrochloride (1.0 equivalent) in anhydrous dichloromethane, add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and create the free amine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

To this solution, add cyclopentyl isothiocyanate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature for approximately 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product. The crude material is then carried forward for purification.

-

Purification Protocol

-

Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended method for obtaining high-purity this compound.

-

Typical Conditions (to be optimized):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes.

-

Detection: UV detection at 254 nm or 260 nm.[3]

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

-

Inject the solution onto the Prep-HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) to yield the final product as a solid.

-

-

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Formal Name | N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride | [3] |

| CAS Number | 2143896-83-5 | [3] |

| Molecular Formula | C₁₄H₂₂N₄O₂S₂ • HCl | [3] |

| Formula Weight | 378.9 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO | [3] |

Biological Activity

| Parameter | Value | Conditions | Reference |

| pEC₅₀ | 4.7 | Allosteric activation of GPX4 | [1] |

| GPX4 Activity | Increased to 150% of control | 20 µM concentration (cell-free assay) | [1][2][3] |

| GPX4 Activity | Increased to 150% of control | 61 µM concentration (MEF cell extracts) | [1][2][3] |

| Cellular Effect | Reduces cholesterol hydroperoxide-induced cell death | 200 µM concentration | [1][3] |

Signaling Pathway and Mechanism of Action

This compound functions by directly activating GPX4, which is a central hub in the defense against ferroptosis. The canonical ferroptosis pathway involves the depletion of glutathione (GSH) or the inactivation of GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. By allosterically activating GPX4, this compound enhances the enzyme's ability to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thus protecting the cell from ferroptotic damage.

Figure 2: Mechanism of Action of this compound in the Ferroptosis Pathway.

References

An In-depth Technical Guide to PKUMDL-LC-101-D04 (CAS: 2143896-83-5): A Novel Allosteric Activator of GPX4

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKUMDL-LC-101-D04, also known as GPX4-Activator-1d4, is a novel small molecule that acts as an allosteric activator of glutathione peroxidase 4 (GPX4).[1][2][3][4][5] With the CAS number 2143896-83-5, this compound has emerged as a significant research tool for studying the regulation of ferroptosis, a form of iron-dependent programmed cell death. By enhancing the enzymatic activity of GPX4, this compound effectively inhibits ferroptosis and associated inflammation, offering potential therapeutic avenues for diseases where lipid peroxidation is a key pathological feature. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | GPX4-Activator-1d4 |

| CAS Number | 2143896-83-5 |

| Molecular Formula | C₁₄H₂₂N₄O₂S₂ • HCl[2] |

| Molecular Weight | 378.9 g/mol [2] |

| Purity | ≥98%[2][4] |

| Appearance | Crystalline solid[2][4] |

| Solubility | Soluble in DMSO[2][3][4] |

| Storage | -20°C[2][4] |

| Stability | ≥ 4 years[2][4] |

Mechanism of Action

This compound functions as a direct, allosteric activator of GPX4.[1][2][4] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby protecting cell membranes from oxidative damage.[6] The accumulation of lipid reactive oxygen species (ROS) is a hallmark of ferroptosis. By enhancing GPX4 activity, this compound mitigates lipid peroxidation and consequently inhibits ferroptotic cell death.[1][6]

The activation of GPX4 by this compound has been demonstrated to suppress ferroptosis and inflammation.[1][6] This mechanism of action makes it a valuable tool for investigating the therapeutic potential of GPX4 activation in various pathological conditions, including neurodegenerative diseases and ischemia-reperfusion injury.[6][7]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 3.1: In Vitro Activity

| Parameter | Value | Assay Type | Source |

| pEC₅₀ | 4.7 | Allosteric activation of GPX4 | [1][3] |

| GPX4 Activity Increase | 150% | Cell-free assay (at 20 µM) | [1][2][3][4] |

| GPX4 Activity Increase | 150% | Mouse embryonic fibroblast (MEF) cell extracts (at 61 µM) | [1][2][4] |

Table 3.2: Cellular Effects

| Effect | Concentration | Cell Line/System | Source |

| Inhibition of cell death induced by cholesterol peroxide | 200 µM (1 h) | Mouse embryonic fibroblast (MEF) cells | [1][2][4] |

| No reduction in ROS production | 65 µM (24 h) | 661W cells | [1] |

| Increased MDA and iron ion levels | 65 µM (24 h) | 661W cells | [1] |

| Reduced mitochondrial shrinkage | 65 µM (24 h) | 661W cells | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the foundational study by Li et al., 2019.

Cell-Free GPX4 Activity Assay

This assay measures the direct effect of this compound on the enzymatic activity of purified GPX4.

-

Reagents:

-

Recombinant human GPX4 protein

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.1 mM DTT

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Phosphatidylcholine hydroperoxide (PCOOH) as substrate

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH in a 96-well plate.

-

Add the test compound (this compound) or vehicle control (DMSO) to the wells.

-

Add recombinant GPX4 protein to initiate the reaction.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding the substrate, PCOOH.

-

Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADPH consumption is proportional to GPX4 activity.

-

Calculate the percentage increase in GPX4 activity relative to the vehicle control.

-

Cellular GPX4 Activity Assay in Mouse Embryonic Fibroblasts (MEFs)

This assay determines the effect of this compound on GPX4 activity within a cellular context.

-

Cell Culture:

-

Culture wild-type and Gpx4 knockout mouse embryonic fibroblasts (MEFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Procedure:

-

Seed MEFs in a 6-well plate and grow to 80-90% confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the cell lysate.

-

Perform the GPX4 activity assay on the cell lysate using the same procedure as the cell-free assay described in section 4.1.

-

Normalize the GPX4 activity to the total protein concentration.

-

Cholesterol Hydroperoxide-Induced Cell Death Assay

This assay assesses the protective effect of this compound against ferroptotic cell death induced by a specific GPX4 substrate.

-

Reagents:

-

Mouse embryonic fibroblasts (MEFs)

-

This compound

-

Cholesterol hydroperoxide

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Procedure:

-

Seed MEFs in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Induce ferroptosis by adding cholesterol hydroperoxide to the wells.

-

Incubate the plate for the desired time (e.g., 24 hours).

-

Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Mandatory Visualizations

Signaling Pathway of Ferroptosis and GPX4 Activation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to PKUMDL-LC-101-D04: A Novel Allosteric Activator of GPX4 for the Inhibition of Ferroptosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical pathogenic mechanism in a variety of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and inflammatory conditions. Glutathione peroxidase 4 (GPX4) is the master regulator of ferroptosis, and its enzymatic activity is essential for preventing the accumulation of toxic lipid hydroperoxides. PKUMDL-LC-101-D04 is a novel, potent, and specific allosteric activator of GPX4. By directly enhancing the enzymatic activity of GPX4, this compound offers a promising therapeutic strategy for diseases driven by ferroptosis and associated inflammation. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound, offering a valuable resource for researchers and drug development professionals in the field.

Introduction to Ferroptosis and the Role of GPX4

Ferroptosis is a distinct form of regulated cell death initiated by the iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][2] This process is primarily counteracted by the cellular antioxidant system, in which the selenoenzyme Glutathione Peroxidase 4 (GPX4) plays a pivotal role. GPX4 utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting cells from membrane damage and subsequent death.[3] The inhibition or downregulation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in ferroptotic cell death.

Inflammation is intricately linked to ferroptosis. The lipid hydroperoxides that accumulate during ferroptosis can serve as precursors for pro-inflammatory mediators.[4] Furthermore, inflammatory cytokines can promote ferroptosis by increasing oxidative stress. This bidirectional relationship establishes a vicious cycle that contributes to the pathology of numerous diseases.

This compound: A Direct Allosteric Activator of GPX4

This compound, also known as GPX4-Activator-1d4, is a small molecule identified as a potent allosteric activator of GPX4.[4] Unlike substrates or co-factors, this compound binds to a site on the GPX4 enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.[4] This direct activation of GPX4 represents a novel therapeutic approach to bolster the cell's natural defense against ferroptosis and inflammation.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound from in vitro and cell-based assays.

Table 1: In Vitro and Cell-Based Activity of this compound

| Parameter | Value | Assay System | Reference |

| pEC50 | 4.7 | Allosteric Activation of GPX4 | [5] |

| GPX4 Activity Increase | 150% | Cell-free assay (20 µM) | [4][5] |

| GPX4 Activity Boost | 150% | Mouse Embryonic Fibroblast (MEF) cell extracts (61 µM) | [4][5] |

| Inhibition of Cell Death | Effective | Induced by cholesterol peroxide (200 µM, 1 h) | [5] |

| Protection Against Toxicity | Effective | Induced by cholesterol peroxide (0-150 µM) | [5] |

Table 2: Effects of this compound on Cellular Markers

| Parameter | Effect | Cell Line | Concentration and Time | Reference |

| Malondialdehyde (MDA) Levels | Significantly Increased | 661W cells | 65 µM, 24 h | [5] |

| Iron Ion Levels | Significantly Increased | 661W cells | 65 µM, 24 h | [5] |

| Mitochondrial Shrinkage | Reduced | 661W cells | 65 µM, 24 h | [5] |

| ROS Production | No Reduction | 661W cells | 65 µM, 24 h | [5] |

*Note: The observed increase in MDA and iron ions in 661W cells at a high concentration and long incubation time in this specific experiment as reported by the vendor may seem counterintuitive and warrants further investigation to understand the context-specific effects. The primary literature highlights its protective role against ferroptosis inducers.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by directly activating GPX4, which in turn inhibits ferroptosis and downstream inflammatory signaling.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

GPX4 Activity Assay (Cell-Free)

This assay measures the enzymatic activity of purified GPX4 in the presence of this compound.

References

- 1. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Role of PKUMDL-LC-101-D04 in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PKUMDL-LC-101-D04, a novel allosteric activator of Glutathione Peroxidase 4 (GPX4), and its significant role in the mitigation of lipid peroxidation. Lipid peroxidation is a critical process implicated in numerous pathological conditions, including neurodegenerative diseases, inflammation, and ferroptosis, a form of regulated cell death. Understanding the mechanisms by which compounds like this compound can modulate this pathway is paramount for the development of new therapeutic strategies.

Introduction to Lipid Peroxidation and Ferroptosis

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This process is initiated by reactive oxygen species (ROS) and, if left unchecked, leads to cellular damage and can culminate in a form of iron-dependent programmed cell death known as ferroptosis. The enzyme GPX4 is the primary scavenger of lipid hydroperoxides, playing a crucial role in preventing ferroptosis.[1][2][3] The inhibition or downregulation of GPX4 leads to an accumulation of lipid peroxides, a hallmark of ferroptosis.

This compound: A Novel GPX4 Activator

This compound has been identified as a potent allosteric activator of GPX4.[4][5] Unlike direct enzymatic substrates, allosteric activators bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's activity. This mechanism offers a promising therapeutic approach for diseases characterized by excessive lipid peroxidation.

Mechanism of Action

This compound enhances the catalytic activity of GPX4, thereby increasing the reduction of lipid hydroperoxides to non-toxic lipid alcohols. This action directly counteracts the accumulation of lipid ROS, which is the primary driver of ferroptosis. By activating GPX4, this compound helps maintain membrane integrity and protects cells from oxidative damage.

Quantitative Data on this compound Activity

The following tables summarize the reported quantitative data on the efficacy of this compound in activating GPX4 and protecting against lipid peroxidation-induced cell death.

| Assay Type | System | Concentration of this compound | Effect | Reference |

| GPX4 Activity | Cell-free | 20 µM | Increased GPX4 activity to 150% of control | [4][5] |

| GPX4 Activity | Mouse Embryonic Fibroblast (MEF) cell extracts | 61 µM | Increased GPX4 activity to 150% of control | [4][5] |

| Cell Viability | Mouse Embryonic Fibroblasts (MEFs) | 200 µM | Reduced cell death induced by cholesterol hydroperoxide | [5] |

| pEC50 | Not specified | Not applicable | 4.7 | [4] |

pEC50 is the negative logarithm of the EC50 value, which is the molar concentration of an agonist that produces 50% of the maximal possible response.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of compounds like this compound.

Disclaimer: The following are general experimental protocols. The specific details of the experiments performed on this compound may differ as the full text of the primary research could not be accessed.

GPX4 Activity Assay (Cell-Free)

This assay measures the enzymatic activity of purified GPX4 in the presence of the test compound. A common method involves a coupled-enzyme assay where the oxidation of NADPH is monitored spectrophotometrically.

Materials:

-

Purified recombinant GPX4

-

This compound

-

NADPH

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

Phospholipid hydroperoxide (e.g., phosphatidylcholine hydroperoxide) as a substrate

-

Assay Buffer (e.g., Tris-HCl with EDTA)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, GSH, and GR.

-

Add the desired concentration of this compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding purified GPX4.

-

Start the measurement by adding the phospholipid hydroperoxide substrate.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

-

Calculate GPX4 activity based on the rate of NADPH consumption.

Cellular Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe to visualize and quantify lipid peroxidation in live cells.

Materials:

-

Cell line of interest (e.g., Mouse Embryonic Fibroblasts)

-

This compound

-

Ferroptosis-inducing agent (e.g., RSL3 or erastin)

-

C11-BODIPY 581/591 fluorescent dye

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Induce lipid peroxidation by adding a ferroptosis-inducing agent.

-

After the induction period, wash the cells with PBS and incubate them with C11-BODIPY 581/591.

-

Wash the cells again to remove excess dye.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation.

-

Quantify lipid peroxidation by calculating the ratio of green to red fluorescence.

Malondialdehyde (MDA) Assay

MDA is a stable end-product of lipid peroxidation and can be measured as an indicator of oxidative stress.

Materials:

-

Cell lysates

-

This compound

-

Ferroptosis-inducing agent

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

Procedure:

-

Treat cells with this compound and a ferroptosis inducer as described above.

-

Harvest and lyse the cells.

-

Add TCA to the cell lysate to precipitate proteins.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

-

Cool the samples and measure the absorbance at 532 nm.

-

Calculate the MDA concentration based on a standard curve.

Signaling Pathways in Ferroptosis

The regulation of ferroptosis is complex, involving multiple interconnected pathways. The central axis revolves around the balance between lipid peroxidation and its detoxification by GPX4.

Conclusion

This compound represents a significant advancement in the development of small molecule activators for GPX4. Its ability to enhance the activity of this critical enzyme highlights a promising therapeutic strategy for a range of diseases underpinned by lipid peroxidation and ferroptosis. Further research and development of this compound and similar compounds could pave the way for novel treatments for conditions that are currently difficult to manage. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field.

References

- 1. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NCI677397 targeting USP24‐mediated induction of lipid peroxidation induces ferroptosis in drug‐resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How do different lipid peroxidation mechanisms contribute to ferroptosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

PKUMDL-LC-101-D04: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of PKUMDL-LC-101-D04, a potent allosteric activator of Glutathione Peroxidase 4 (GPX4). The information herein is intended to support researchers and drug development professionals in the handling, formulation, and experimental design involving this compound.

Physicochemical Properties

This compound is a crystalline solid with the following identifiers:

-

Chemical Name: N-(2-aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide hydrochloride

-

CAS Number: 2143896-83-5

-

Molecular Formula: C₁₄H₂₃ClN₄O₂S₂

-

Molecular Weight: 378.94 g/mol

Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥50.8 mg/mL[1] | A higher solubility of 200 mg/mL can be achieved with ultrasonication.[2] It is important to use newly opened, hygroscopic DMSO for optimal solubility.[2] |

| Ethanol (EtOH) | ≥12.78 mg/mL[1] | - |

| Water (H₂O) | ≥51.2 mg/mL[1] | - |

| 20% SBE-β-CD in Saline | 2.08 mg/mL | This forms a suspended solution suitable for oral and intraperitoneal injections.[2][3] |

Stability Information

Understanding the stability of this compound under different storage conditions is critical for ensuring its integrity and activity over time.

Table 2: Stability Data for this compound

| Form | Storage Condition | Stability Period |

| Crystalline Solid | -20°C | ≥ 4 years[4][5] |

| In Solvent (e.g., DMSO) | -80°C | 6 months[2] |

| In Solvent (e.g., DMSO) | -20°C | 1 month[2] |

To prevent degradation, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following sections describe generalized experimental protocols that are representative of the methods used to determine the solubility and stability of small molecules like this compound.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to estimate aqueous solubility.

Workflow for Kinetic Solubility Assay

Caption: Workflow for determining the kinetic solubility of a compound.

Protocol:

-

Stock Solution Preparation: A stock solution of this compound is prepared in 100% DMSO at a high concentration (e.g., 10 mM).

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well to a final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).

-

Incubation: The plate is incubated at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

-

Measurement: The turbidity of each well is measured using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

HPLC-Based Stability Assay

This method is used to quantify the amount of intact compound over time under specific storage conditions.

Workflow for HPLC-Based Stability Assay

Caption: Workflow for assessing the stability of a compound using HPLC.

Protocol:

-

Sample Preparation: A solution of this compound is prepared in the solvent of interest (e.g., DMSO) at a known concentration.

-

Storage: Aliquots of the solution are stored under the desired conditions (e.g., -20°C and -80°C).

-

Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, and 6 months), an aliquot is removed from storage.

-

HPLC Analysis: The sample is analyzed using a validated stability-indicating HPLC method with UV detection. The method should be able to separate the parent compound from any potential degradants.

-

Quantification: The peak area of the intact this compound is measured and compared to a standard curve generated from a freshly prepared sample to determine the concentration.

-

Stability Assessment: The percentage of the compound remaining at each time point is calculated to determine the stability profile.

Mechanism of Action: GPX4 Activation and Ferroptosis Inhibition

This compound is an allosteric activator of GPX4, a key enzyme in the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Simplified Ferroptosis Signaling Pathway

Caption: this compound activates GPX4, which reduces lipid peroxides, thereby inhibiting ferroptosis.

In the ferroptosis pathway, the accumulation of lipid peroxides leads to oxidative stress and ultimately cell death. GPX4 plays a crucial protective role by converting these toxic lipid peroxides into non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. This compound acts as an allosteric activator, enhancing the enzymatic activity of GPX4. This increased activity leads to a more efficient reduction of lipid peroxides, thus protecting the cell from ferroptotic death.

References

Unveiling PKUMDL-LC-101-D04: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of PKUMDL-LC-101-D04, a potent allosteric activator of Glutathione Peroxidase 4 (GPX4). It is intended for researchers, scientists, and drug development professionals interested in the study of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. This document outlines the procurement of this compound for research purposes, its detailed technical specifications, experimental protocols for its use, and a visual representation of its mechanism of action.

Procurement for Research Use

This compound is available from several reputable suppliers of research chemicals. It is important to note that this compound is intended for research use only and is not for human, therapeutic, or diagnostic applications.[1] Researchers can acquire this compound from the following vendors:

| Supplier | Product Name/Synonyms | Website |

| MedchemExpress | This compound; GPX4-Activator-1d4 | --INVALID-LINK-- |

| Cayman Chemical | This compound | --INVALID-LINK-- |

| Selleck Chemicals | This compound | --INVALID-LINK-- |

| AbMole Bioscience | This compound; GPX4-Activator-1d4 | --INVALID-LINK-- |

| Shanghai Aladdin Biochemical Technology Co., LTD | This compound | --INVALID-LINK-- |

Pricing and availability may vary, and it is recommended to contact the suppliers directly for the most current information.

Technical Data Summary

This compound is a small molecule that acts as a potent allosteric activator of GPX4, a key enzyme in the regulation of ferroptosis.[2][3] By enhancing GPX4 activity, this compound can inhibit ferroptosis and inflammation.

| Property | Value |

| CAS Number | 2143896-83-5[1][2] |

| Molecular Formula | C₁₄H₂₃ClN₄O₂S₂[1] |

| Purity | ≥98%[1][2] |

| Appearance | Solid powder[1] |

| Target | GPX4[1] |

| Storage Conditions | -20°C[1][2] |

| Solubility | Soluble in DMSO |

| In Vitro Activity | Increased GPX4 activity to 150% of control at 20 μM in a cell-free assay.[1][2] |

| Cell-Based Activity | Increased GPX4 activity to 150% of control at 61 μM in wild-type mouse embryonic fibroblast (MEF) extracts.[1][2] |

| Cellular Effect | Reduced cholesterol peroxide-induced cell death in MEFs at 200 μM.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the foundational research by Li, C., et al. (2019).

Cell-Free GPX4 Activity Assay

This assay measures the direct effect of this compound on the enzymatic activity of purified GPX4.

Materials:

-

Purified recombinant human GPX4

-

This compound

-

NADPH

-

Glutathione Reductase

-

Glutathione (GSH)

-

Phosphatidylcholine hydroperoxide (PCOOH) as a substrate

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, glutathione reductase, and GSH.

-

Add purified GPX4 to the reaction mixture.

-

Introduce this compound at various concentrations to the experimental wells. A vehicle control (e.g., DMSO) should be used for comparison.

-

Initiate the reaction by adding the GPX4 substrate, PCOOH.

-

Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to the GPX4 activity.

-

Calculate the percentage increase in GPX4 activity relative to the vehicle control.

Cell-Based GPX4 Activity Assay in Mouse Embryonic Fibroblasts (MEFs)

This protocol assesses the effect of this compound on GPX4 activity within a cellular context.

Materials:

-

Wild-type and Gpx4-knockout Mouse Embryonic Fibroblasts (MEFs)

-

This compound

-

Cell lysis buffer

-

Reagents for the cell-free GPX4 activity assay (see section 3.1)

Procedure:

-

Culture wild-type and Gpx4-knockout MEFs to the desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period.

-

Harvest the cells and prepare cell extracts by sonication or using a suitable lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Measure the protein concentration of the cell extracts.

-

Perform the GPX4 activity assay on the cell extracts using the same procedure as the cell-free assay (section 3.1), normalizing the activity to the total protein concentration.

Cholesterol Hydroperoxide-Induced Cell Death Assay

This assay evaluates the cytoprotective effect of this compound against ferroptosis induced by a specific lipid peroxide.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

This compound

-

Cholesterol hydroperoxide

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Seed MEFs in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a defined period.

-

Induce ferroptosis by adding cholesterol hydroperoxide to the cell culture medium.

-

Incubate the cells for a specified duration.

-

Assess cell viability using a standard method such as the MTT assay.

-

Quantify the reduction in cell death in the this compound-treated groups compared to the control group.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of ferroptosis and the experimental workflow for evaluating this compound.

References

PKUMDL-LC-101-D04: A Technical Guide to Safety and Handling for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PKUMDL-LC-101-D04 is a potent, allosteric activator of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4][5][6][7] This compound has emerged as a valuable tool in preclinical research for studying the mechanisms of ferroptosis and exploring its therapeutic inhibition in various disease models. This guide provides comprehensive safety and handling guidelines, detailed experimental data, and a summary of its mechanism of action to ensure its safe and effective use in a laboratory setting.

Compound Information and Properties

| Property | Value | Reference |

| Product Name | This compound | [1] |

| Synonyms | GPX4-Activator-1d4 | [2][5][6][8][9] |

| CAS Number | 2143896-83-5 | [1][4][6][8][9] |

| Molecular Formula | C₁₄H₂₃ClN₄O₂S₂ | [1][4] |

| Appearance | Solid powder / Crystalline solid | [1][4] |

| Purity | ≥98% | [1][4] |

| Target | Glutathione Peroxidase 4 (GPX4) | [1] |

Safety and Handling Guidelines

While a formal, comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available, the compound should be considered hazardous and handled with appropriate caution.[2][5] The following guidelines are based on general principles for handling research chemicals of unknown toxicity.

General Precautions

-

For research use only: This product is not intended for human, therapeutic, or diagnostic applications.[1]

-

Assume hazardous: Until further toxicological data is available, treat this compound as hazardous.[2][5]

-

Avoid contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2][5]

-

Thorough washing: Wash hands and any exposed skin thoroughly after handling.[2][5]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Storage and Stability

-

Storage Temperature: Store at -20°C for long-term stability.[1][4]

-

Stability: The compound is stable for at least four years when stored correctly.[4]

-

Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Keep containers sealed and protected from moisture.[5]

First Aid Measures

-

If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Mechanism of Action and Experimental Data

This compound functions as an allosteric activator of GPX4, enhancing its ability to reduce lipid hydroperoxides and thereby inhibit ferroptosis.[1][2][3][4]

Signaling Pathway

The activation of GPX4 by this compound is a critical step in the cellular defense against ferroptosis. The following diagram illustrates the simplified signaling pathway.

Caption: Allosteric activation of GPX4 by this compound to inhibit ferroptosis.

Quantitative Experimental Data

The following table summarizes the key experimental concentrations and their observed effects.

| Experiment Type | Concentration | Effect | Reference |

| Cell-free GPX4 activity assay | 20 µM | Increased GPX4 activity to 150% of control | [1][4] |

| Mouse embryonic fibroblast (MEF) extract GPX4 activity assay | 61 µM | Increased GPX4 activity to 150% of control | [1][4] |

| Cholesterol peroxide-induced MEF death assay | 200 µM | Reduced cell death | [1][4] |

Experimental Protocols

While a detailed, step-by-step protocol for a specific experiment using this compound is not available in the public search results, the following workflow outlines a general procedure for a cell-based assay to evaluate its protective effects against ferroptosis induction.

General Experimental Workflow

Caption: General workflow for a cell-based ferroptosis inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the role of GPX4 and ferroptosis in health and disease. Adherence to the safety and handling guidelines outlined in this document is crucial for its safe use in the laboratory. The provided experimental data and workflows offer a foundation for designing and conducting robust experiments to further elucidate its biological functions and therapeutic potential. Researchers should always consult any institutional safety guidelines and exercise due diligence when handling this and any other research chemical.

References

- 1. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for PKUMDL-LC-101-D04 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKUMDL-LC-101-D04 is a potent, allosteric activator of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4][5] By enhancing GPX4 activity, this compound can protect cells from ferroptotic stimuli and reduce inflammation, making it a valuable tool for research in areas such as neurodegenerative diseases, ischemia-reperfusion injury, and cancer biology.[1]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including compound handling, and assays for assessing its activity and effects on cellular processes.

Compound Specifications and Handling

| Parameter | Value |

| CAS Number | 2143896-83-5[2][3] |

| Molecular Formula | C₁₄H₂₂N₄O₂S₂ • HCl[3] |

| Formula Weight | 378.9 g/mol [3] |

| Purity | ≥98%[3][5] |

| Appearance | Crystalline solid[3] |

| Solubility | Soluble in DMSO[3] |

| Storage | Store at -20°C for long-term stability (≥ 4 years).[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |

Preparation of Stock Solution

It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve in the appropriate volume of sterile DMSO to achieve the desired concentration.

-

Vortex gently until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

Experimental Protocols

Protocol 1: Assessment of GPX4 Activation in Cell Extracts

This protocol describes how to measure the effect of this compound on GPX4 activity in cell lysates.

Materials:

-

Mammalian cell line of interest (e.g., mouse embryonic fibroblasts (MEFs))

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA assay)

-

GPX4 activity assay kit

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to 80-90% confluency in appropriate culture vessels.

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a BCA assay or a similar method.

-

-

GPX4 Activity Assay:

-

Dilute the cell lysate to a standardized protein concentration.

-

In a 96-well plate, add the diluted cell lysate.

-

Add varying concentrations of this compound to the wells. A vehicle control (DMSO) should be included.

-

Initiate the enzymatic reaction by adding the assay reagents as per the manufacturer's instructions for the GPX4 activity assay kit.

-

Measure the absorbance or fluorescence at the appropriate wavelength over time.

-

-

Data Analysis:

-

Calculate the GPX4 activity for each concentration of this compound.

-

Plot the GPX4 activity against the compound concentration to determine the dose-response relationship.

-

Expected Results: this compound has been shown to increase GPX4 activity. For example, at a concentration of 61 µM, it boosted GPX4 activity to 150% in mouse embryonic fibroblast (MEF) cell extracts.[1][3][5]

Protocol 2: Inhibition of Ferroptosis in Cell Culture

This protocol details how to assess the protective effect of this compound against induced ferroptosis.

Materials:

-

Adherent mammalian cell line (e.g., HT-1080 fibrosarcoma cells)

-

Complete cell culture medium

-

This compound stock solution

-

Ferroptosis inducer (e.g., RSL3, erastin, or cholesterol hydroperoxide)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Pre-treat the cells with the diluted this compound for a specified period (e.g., 1 hour).[1] Include a vehicle control.

-

-

Ferroptosis Induction:

-

Add the ferroptosis inducer to the wells at a pre-determined toxic concentration.

-

Incubate the plate for the desired duration (e.g., 24-48 hours).

-

-

Cell Viability Assessment:

-

After the incubation period, measure cell viability using an appropriate assay kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the viability of treated cells to the vehicle-treated control cells.

-

Plot cell viability against the concentration of this compound to evaluate its protective effect.

-

Quantitative Data Summary:

| Cell Line | Treatment Condition | Concentration of this compound | Observed Effect |

| Mouse Embryonic Fibroblasts (MEFs) | Cholesterol hydroperoxide-induced cell death | 200 µM | Inhibition of cell death[1][3][5] |

| 661W cells | - | 65 µM (24h) | No reduction in ROS production; increased MDA and iron ion levels; reduced mitochondrial shrinkage[1] |

| Cell-free assay | - | 20 µM | 150% increase in GPX4 activity[1][3][4][5] |

| MEF cell extracts | - | 61 µM | 150% increase in GPX4 activity[1][3][5] |

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for assessing ferroptosis inhibition.

References

Application Notes and Protocols: PKUMDL-LC-101-D04 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKUMDL-LC-101-D04, also known as GPX4-Activator-1d4, is a potent, allosteric activator of Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a crucial enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. By activating GPX4, this compound enhances the cellular defense against lipid peroxidation, thereby inhibiting ferroptosis and related inflammatory processes. These application notes provide recommended dosages and detailed protocols for the use of this compound in various in vitro experimental settings.

Mechanism of Action

This compound functions as an allosteric activator of GPX4.[4] Unlike orthosteric modulators that bind to the enzyme's active site, allosteric activators bind to a distinct site, inducing a conformational change that enhances the enzyme's catalytic activity. This leads to an increased rate of reduction of lipid hydroperoxides to their corresponding alcohols, thus preventing the propagation of lipid peroxidation and subsequent ferroptotic cell death.

References

Application Notes and Protocols: Preparation of PKUMDL-LC-101-D04 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKUMDL-LC-101-D04 is an allosteric activator of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of programmed cell death.[1][2][3] It has been shown to increase GPX4 activity in both cell-free assays and cell extracts.[1][4][5] Specifically, at a concentration of 20 μM, it enhances GPX4 activity to 150% of control levels in cell-free systems, and a similar effect is observed at 61 μM in wild-type mouse embryonic fibroblast (MEF) extracts.[1][3][4] Furthermore, this compound has demonstrated protective effects against cholesterol hydroperoxide-induced cell death in MEFs at a concentration of 200 μM.[1][2][3] These properties make it a valuable tool for studying the role of GPX4 in various physiological and pathological processes.

This document provides a detailed protocol for the preparation of a stock solution of this compound, intended for use in research and drug development applications.

Quantitative Data Summary

For ease of reference and calculation, the key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | N-(2-aminoethyl)-4-[[(cyclopentylamino) thioxomethyl]amino]-benzenesulfonamide, monohydrochloride | [1][2] |

| Synonyms | GPX4-Activator-1d4 | [4][5] |

| CAS Number | 2143896-83-5 | [1][2][4] |